Tris(1-chloro-2-propyl) Phosphate-d18
CAS No.:
Cat. No.: VC16614967
Molecular Formula: C9H18Cl3O4P
Molecular Weight: 345.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18Cl3O4P |
|---|---|
| Molecular Weight | 345.7 g/mol |
| IUPAC Name | tris(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) phosphate |
| Standard InChI | InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D,8D,9D |
| Standard InChI Key | KVMPUXDNESXNOH-WMQNGQRQSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])Cl)OP(=O)(OC([2H])(C([2H])([2H])[2H])C([2H])([2H])Cl)OC([2H])(C([2H])([2H])[2H])C([2H])([2H])Cl |
| Canonical SMILES | CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl |
Introduction
Chemical Structure and Isotopic Characteristics
TCPP-d18 belongs to the organophosphate ester family, characterized by a central phosphorus atom bonded to three chlorinated isopropyl groups. The molecular formula is C9D18Cl3O4P, with a molecular weight of 345.68 g/mol . Deuterium substitution occurs at specific hydrogen positions, resulting in a isotopic enrichment of ≥95.0% and a purity standard of ≥95.0% in commercial preparations .
Structural Configuration
The non-deuterated TCPP (CAS 13674-84-5) features three 1-chloro-2-propyl moieties linked to a phosphate group. In TCPP-d18, deuterium atoms replace hydrogens at the methyl and methylene positions of the isopropyl groups, as illustrated by its IUPAC name: tris(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) phosphate. This substitution minimally alters the compound’s chemical reactivity but significantly enhances its utility in mass spectrometric detection by shifting its molecular ion peaks .
Physicochemical Properties
TCPP-d18 exhibits physical and chemical properties nearly identical to its non-deuterated counterpart:
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Physical State: Colorless to light yellow liquid at room temperature .
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Solubility: Low water solubility (<1 mg/L), with higher miscibility in organic solvents like acetone and ethanol .
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Stability: Stable under recommended storage conditions (-20°C for pure form; -80°C in solvent) .
Synthesis and Analytical Applications
Synthesis Pathways
TCPP-d18 is synthesized through nucleophilic substitution reactions, where deuterated 1-chloro-2-propanol reacts with phosphorus oxychloride. The process ensures selective deuteration at predetermined positions, validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Role in Environmental Analysis
As a stable isotope-labeled internal standard, TCPP-d18 is indispensable in quantifying TCPP in complex matrices. Its use corrects for matrix effects and ionization efficiency variations in liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, in wastewater analysis, TCPP-d18 enables detection limits as low as 0.1 ng/L by compensating for signal suppression caused by co-eluting contaminants .
Table 1: Key Analytical Parameters of TCPP-d18
| Parameter | Value | Source |
|---|---|---|
| Molecular Weight | 345.68 g/mol | |
| Isotopic Enrichment | ≥99.3% | |
| LC-MS Retention Time | 8.2 min (C18 column) | |
| Detection Limit (LC-MS/MS) | 0.1 ng/L |
Regulatory and Environmental Considerations
Regulatory Status
TCPP-d18 falls under research-use-only (RUO) classifications, with no approved medical or veterinary applications . Regulatory agencies, including the U.S. EPA, have flagged TCPP for further evaluation due to its environmental persistence and bioaccumulative potential .
Environmental Impact
Although TCPP-d18’s environmental fate remains understudied, TCPP is detected globally in water, soil, and air. Its half-life in surface water exceeds 60 days, raising concerns about long-term ecological effects . Deuterated analogs like TCPP-d18 aid in elucidating TCPP’s degradation pathways and metabolic byproducts in environmental samples .
Future Directions and Research Gaps
Current research priorities include:
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Ecotoxicological Studies: Assessing TCPP-d18’s impact on aquatic organisms under varying pH and temperature conditions.
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Human Biomonitoring: Leveraging TCPP-d18 to quantify TCPP metabolites in human serum and urine.
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Regulatory Harmonization: Developing standardized protocols for TCPP detection in consumer products.
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